molecular formula C14H14ClN5 B137105 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine CAS No. 134867-99-5

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine

Cat. No.: B137105
CAS No.: 134867-99-5
M. Wt: 287.75 g/mol
InChI Key: VOMKMECTFJLAPY-CPNJWEJPSA-N
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Description

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is a chemical compound with the molecular formula C14H14ClN5. It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 5 positions have been replaced by an amino group (-NH2) and a chlorine atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine can be synthesized through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride and triethylamine, followed by reduction with lithium aluminium hydride and subsequent oxidation with manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives of benzophenone, such as prazepam and lorazepam, which are used in the synthesis of benzodiazepines .

Scientific Research Applications

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.

    Medicine: It serves as a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.

    Industry: The compound is utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine involves its interaction with specific molecular targets and pathways. In the case of its use in benzodiazepine synthesis, the compound acts as a precursor that undergoes various chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-2’,5-dichlorobenzophenone
  • 2-Aminobenzophenone
  • 2-Amino-5-chloro-2’-fluorobenzophenone
  • 2’-Benzoyl-2,4’-dichloroacetanilide
  • 2-Amino-5-nitrobenzophenone

Uniqueness

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds, including benzodiazepines, sets it apart from other similar compounds .

Properties

CAS No.

134867-99-5

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine

InChI

InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+

InChI Key

VOMKMECTFJLAPY-CPNJWEJPSA-N

SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N

Synonyms

2-amino-5-chlorobenzophenone amidinohydrazone
2-amino-5-chlorobenzophenoneamidinohydrazone
2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer
ACBPA hydrazone

Origin of Product

United States

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